molecular formula C16H22N2O B1371087 N-benzyl-N-cyclopropylpiperidine-4-carboxamide CAS No. 1154254-69-9

N-benzyl-N-cyclopropylpiperidine-4-carboxamide

Cat. No. B1371087
M. Wt: 258.36 g/mol
InChI Key: IURIBIUXXDAXNP-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropylpiperidine-4-carboxamide, also known as BCPPC, is a cyclic amide derived from piperidine. It is a versatile compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and laboratory experiments.

Scientific Research Applications

Antiviral Activity

N-benzyl-N-cyclopropylpiperidine-4-carboxamide derivatives have shown potential in antiviral applications. For instance, a study disclosed the synthesis and antiviral activity of HIV integrase inhibitors, highlighting the importance of the 7-benzyl substituent for potent enzyme inhibition (Boros et al., 2009).

Antibacterial Applications

The compound has been utilized in the synthesis of novel derivatives with antibacterial properties. Research on 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, synthesized from N-benzyl-2-cyanoacetamide, displayed promising antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

Herbicidal Activity

A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was designed and synthesized for herbicidal applications. These compounds demonstrated significant inhibition against various weeds, providing a foundation for using multitarget drug design strategies in agrochemical research (Sun et al., 2020).

Stem Cell Research

In stem cell research, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is known to improve the generation of human induced pluripotent stem cells from fibroblasts, underlining its significance in regenerative medicine (Ries et al., 2013).

Cancer Research

The compound's derivatives have been explored in cancer research. For example, 4-(Anilino)pyrrole-2-carboxamides, designed as novel androgen receptor antagonists, demonstrated potential for inhibiting the growth of androgen-dependent cells, relevant in the context of prostate cancer (Wakabayashi et al., 2008).

properties

IUPAC Name

N-benzyl-N-cyclopropylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURIBIUXXDAXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-cyclopropylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.